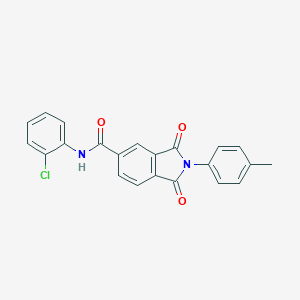
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple methyl groups and a sulfonyl group attached to a benzimidazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the sulfonylation of 5,6-dimethyl-1H-benzimidazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
化学反応の分析
Types of Reactions
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine or alcohol derivatives.
科学的研究の応用
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
5,6-dimethyl-1H-benzimidazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2,3,5,6-tetramethylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives but lacks the benzimidazole core.
Uniqueness
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the benzimidazole core and the sulfonyl group, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a valuable compound in various fields of research.
特性
分子式 |
C19H22N2O2S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
5,6-dimethyl-1-(2,3,5,6-tetramethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C19H22N2O2S/c1-11-8-17-18(9-12(11)2)21(10-20-17)24(22,23)19-15(5)13(3)7-14(4)16(19)6/h7-10H,1-6H3 |
InChIキー |
MWUOMPWHOUKYGY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)






![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)

